Methyl 2-aminothiazole-5-carboxylate

Vue d'ensemble

Description

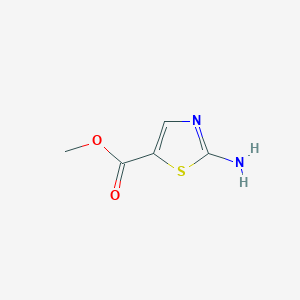

Methyl 2-aminothiazole-5-carboxylate (CAS No. 6633-61-0) is a thiazole-based heterocyclic compound characterized by an amino group at position 2 and a methyl ester at position 5 of the thiazole ring. It exists as a yellow to brown crystalline solid with a molecular weight of 172.20 g/mol, a density of 1.171 g/cm³, and a boiling point of 497.9°C . This compound is primarily employed as a pharmaceutical intermediate, notably in synthesizing the anticancer drug dasatinib. Its synthesis involves cyclocondensation of methyl 3-methoxyacrylate with thiourea under basic conditions, yielding up to 74% under optimized protocols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-aminothiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 2-chloro-3-oxopropionate with thiourea in water under reflux conditions. The reaction mixture is then neutralized with sodium hydroxide to yield the desired product . Another method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-aminothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The amino group can undergo diazotization followed by substitution with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated derivatives and other substituted products.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-aminothiazole-5-carboxylate is primarily recognized for its function as a crucial intermediate in synthesizing pharmaceuticals. It is particularly valuable in developing drugs aimed at treating neurological disorders and various cancers due to its unique thiazole structure, which enhances biological activity and efficacy in drug formulation .

Mechanism of Action

The compound has been shown to interact with multiple enzyme targets, including EGFR and VGFR kinases, which are pivotal in cancer cell proliferation pathways . Its derivatives exhibit notable anticancer, antimicrobial, and anti-inflammatory properties, making it a promising scaffold in medicinal chemistry .

Agricultural Chemistry

Development of Agrochemicals

In agricultural applications, this compound is integral to the formulation of herbicides and fungicides. Its effectiveness in controlling pests and diseases contributes to enhanced crop yields and sustainability . The compound's ability to modulate plant physiological processes is also under investigation for improving agricultural resilience against environmental stresses.

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound extensively in biochemical studies focusing on enzyme inhibition and protein interactions. Its capacity to modulate biological pathways provides insights into complex biochemical processes, aiding in the understanding of disease mechanisms and potential therapeutic targets .

Cellular Effects

this compound has demonstrated potent inhibitory activity against various human cancer cell lines, indicating its potential as a lead compound for developing novel anticancer agents .

Material Science

Novel Materials Development

The compound is being explored for its potential in material science, particularly in creating innovative polymers and coatings. Its properties can significantly enhance the durability and performance of materials used in various industrial applications .

Diagnostic Applications

Imaging Techniques

this compound is also investigated for its role in developing diagnostic agents, especially for imaging techniques. Its chemical characteristics can improve the specificity and sensitivity of diagnostic tests, making it valuable in medical diagnostics .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders; anticancer properties |

| Agricultural Chemistry | Used in herbicides and fungicides; enhances crop yield and sustainability |

| Biochemical Research | Studies on enzyme inhibition; modulates biological pathways |

| Material Science | Development of polymers and coatings; enhances material durability |

| Diagnostics | Role in imaging techniques; improves specificity/sensitivity of diagnostic tests |

Mécanisme D'action

The biological activity of methyl 2-aminothiazole-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. For example, it can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can modulate the activity of various receptors and enzymes, contributing to its antimicrobial and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The structural analogues of methyl 2-aminothiazole-5-carboxylate differ in substituent positions, ester groups, or additional functional groups, influencing their chemical reactivity and applications. Key analogues include:

Physicochemical Properties

| Property | This compound | Ethyl 2-aminothiazole-5-carboxylate | 2-Aminothiazole-5-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 172.20 | 186.20 | 158.16 |

| Melting Point (°C) | 254.9 | Not reported | >300 (decomposes) |

| Solubility in THF | High (53% conversion efficiency) | Moderate (47%) | Low (requires alkaline conditions) |

| Boiling Point (°C) | 497.9 | Not reported | Not applicable |

Activité Biologique

Methyl 2-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its thiazole ring, which contributes to its biological activity. It serves as a building block for synthesizing various heterocyclic compounds and has applications in drug development, particularly for anticancer and antimicrobial agents.

The compound interacts with multiple enzyme targets, notably:

- Enzyme Inhibition : Inhibits cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in inflammatory processes. The IC50 values for COX-2 inhibition range from 0.09 to 0.71 µM, indicating potent activity .

- Cell Growth Regulation : Exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including human lung adenocarcinoma and colon cancer cells .

Anticancer Activity

Research indicates that this compound derivatives show significant antiproliferative effects against several cancer cell lines:

- HCA-7 (human colonic adenocarcinoma) : Tumor vs. control values (T/C) demonstrated a reduction of tumor growth by 61% under specific dosing regimens .

- A549 (human lung adenocarcinoma) : Showed a T/C value of 38% after treatment with the compound .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that certain derivatives possess strong antibacterial and antifungal activities .

Study on COX Inhibition

A study evaluated the anti-inflammatory potential of various 2-aminothiazole derivatives, including this compound. The results showed that these compounds significantly reduced prostaglandin E2 (PGE2) levels in vitro, with reductions ranging from 74% to 98% in different cellular models .

Pharmacokinetics and Safety

This compound is noted for its favorable pharmacokinetic profile, including good solubility and bioavailability in animal models. However, like many compounds in this class, it should be handled with care due to potential toxicity at higher concentrations .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Methyl 2-aminothiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology :

- A catalyst-free aqueous ethanol-mediated synthesis is reported for derivatives of 2-aminothiazole-5-carboxylate, avoiding hazardous solvents .

- A scalable method involves reacting ethyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate in 1,4-dioxane, yielding 59.5% after purification via solvent extraction and Na₂SO₄ drying .

- Alternative routes use 3-methoxyacrylic acid methyl ester and thiourea under reflux, with purification by recrystallization .

- Key Variables : Solvent choice (e.g., 1,4-dioxane vs. aqueous ethanol), temperature, and stoichiometric ratios of reagents.

Q. How can the structure of this compound derivatives be confirmed using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR data for related compounds (e.g., 5-((2-aminothiazol-5-yl) derivatives) show characteristic signals: aromatic protons at δ 6.8–8.2 ppm and carbonyl carbons at ~165–170 ppm .

- HRMS : Molecular ion peaks ([M + H]⁺) confirm molecular weights .

- X-ray Crystallography : Planar thiazole rings with intramolecular C–H⋯O hydrogen bonds and intermolecular N–H⋯N dimerization .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for specific biological targets?

- Approach :

- Use density functional theory (DFT) to model electronic properties and predict reactivity.

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like SIRT1 or kinases .

- Case Study : Ethyl 2-aminothiazole-5-carboxylate derivatives were optimized for SAR studies by modifying carboxamide substituents .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Troubleshooting :

- Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).

- For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Validate crystallographic data (e.g., C–H⋯O interactions in Methyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate) to confirm conformations .

Q. How do reaction kinetics and mechanistic pathways differ between catalyst-free and catalyzed syntheses?

- Experimental Design :

- Monitor reaction progress via TLC or HPLC to compare rates.

- Catalyst-free aqueous ethanol reactions proceed via nucleophilic addition-elimination, while catalyzed routes (e.g., with triethylamine) may involve intermediate enolate formation .

- Data Interpretation : Kinetic studies (e.g., Arrhenius plots) quantify activation energy differences.

Q. Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Protocol :

- For polar byproducts, use ethyl acetate/water partitioning .

- Recrystallize from DMF/acetic acid mixtures for high-purity solids .

- Purity Metrics : HRMS and melting point consistency (e.g., 206–208°C for related derivatives) .

Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?

- Stability Studies :

- Avoid prolonged reflux in acetic acid (>5 hours) to prevent hydrolysis of the methyl ester .

- Store derivatives at –20°C under inert atmosphere to minimize oxidation .

Q. Applications in Drug Discovery

Q. What role does this compound play in synthesizing kinase inhibitors like dasatinib?

- Case Study :

- The compound serves as a precursor for introducing the thiazole moiety into dasatinib’s structure, critical for binding to the ATP pocket of Bcr-Abl kinase .

- Modifications at the 5-carboxylate position (e.g., conversion to carboxamides) enhance solubility and bioavailability .

Q. How are this compound derivatives evaluated for antimicrobial or anticancer activity?

- Assay Design :

- In vitro : MTT assays against cancer cell lines (e.g., K562 leukemia) .

- Antimicrobial : Disk diffusion assays with Gram-positive/negative bacteria .

- SAR Insights : Electron-withdrawing groups (e.g., nitro) at the phenyl ring enhance activity .

Propriétés

IUPAC Name |

methyl 2-amino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNNCGWBDJHCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285518 | |

| Record name | Methyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-61-0 | |

| Record name | 6633-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Aminothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.